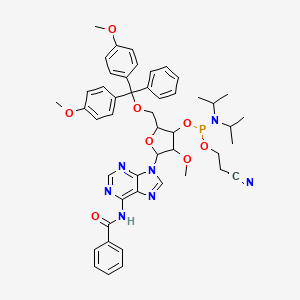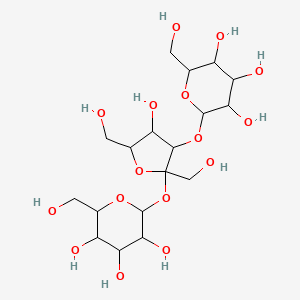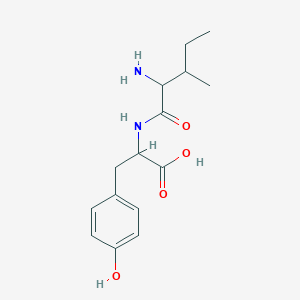
2'-O-Methyladenosine-CE phosphoramidite for abi
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’-O-me-ra(bz) amidite involves the protection of the adenosine base with a benzoyl group, the 2’-hydroxyl group with a methyl group, and the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The phosphoramidite group is then introduced at the 3’-position. The synthesis is typically carried out using modern phosphoramidite-mediated techniques, which enable high-yielding preparations of 2’-O-methyl RNA oligonucleotides .
Industrial Production Methods
Industrial production of Dmt-2’-O-me-ra(bz) amidite involves the use of automated synthesizers configured for specific platforms such as PerkinElmer and Polygen. The process includes the coupling of the phosphoramidite monomer to a solid support, followed by deprotection and purification steps to obtain the final product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dmt-2’-O-me-ra(bz) amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The cyanoethyl protecting group on the phosphoramidite is removed during the deprotection step.
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Aliphatic amines such as methylamine.
Coupling: Activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.
Major Products
The major products formed from these reactions are the desired 2’-O-methyl RNA oligonucleotides, which are used in various applications .
Wissenschaftliche Forschungsanwendungen
Dmt-2’-O-me-ra(bz) amidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.
Biology: Development of RNA-based probes and sensors.
Medicine: Design of therapeutic oligonucleotides for gene silencing and modulation.
Industry: Production of diagnostic probes and tools for molecular biology research.
Wirkmechanismus
The mechanism of action of Dmt-2’-O-me-ra(bz) amidite involves its incorporation into RNA oligonucleotides, which then hybridize with complementary DNA or RNA sequences. The 2’-O-methyl modification enhances the stability of the oligonucleotides against enzymatic degradation, making them suitable for in-vivo and in-vitro applications. The molecular targets and pathways involved depend on the specific sequence and application of the synthesized oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dmt-2’-O-TBDMS-ra(bz) amidite: Similar to Dmt-2’-O-me-ra(bz) amidite but with a tert-butyldimethylsilyl (TBDMS) group at the 2’-position.
Dmt-2’-O-me-rG(ib) amidite: A guanosine analog with similar protective groups and applications.
Uniqueness
Dmt-2’-O-me-ra(bz) amidite is unique due to its combination of protective groups and the 2’-O-methyl modification, which provides enhanced stability and hybridization properties compared to other RNA monomers .
Eigenschaften
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGOTUYEPXHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13389112.png)



![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)





![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
